molecular formula C9H12O4 B1666125 Aucubigenin CAS No. 64274-28-8

Aucubigenin

Cat. No. B1666125
CAS RN: 64274-28-8
M. Wt: 184.19 g/mol
InChI Key: BACWCXKATFIVFS-JQCXWYLXSA-N
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Description

Aucubigenin is the aglycone of Aucubin, an iridoid glycoside . It is widely spread in various plant families such as Cornaceae, Garryaceae, Orobanchaceae, Globulariaceae, Eucommiaceae, Scrophulariaceae, Plantaginaceae, and Rubiaceae . Aucubin is unstable and can be deglycosylated into its aglycone, this compound .


Synthesis Analysis

This compound is derived from the deglycosylation of Aucubin . Various chromatographic methods have been used to isolate Aucubin, mainly with the stationary phase C-18 and the mobile phase water–methanol solution made in gradients .


Molecular Structure Analysis

This compound contains a total of 26 bonds, including 14 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Aucubin can be deglycosylated into its aglycone, this compound . This compound can be converted into an unsaturated aldehyde that binds permanently to the nucleophilic side chains of nucleic acids and proteins, due to its potent alkylating characteristics .


Physical And Chemical Properties Analysis

Aucubin has a molecular weight of 346.33 g/mol, a melting point of 181 °C, water solubility of 3.56 × 10 −5 mg/L at 20 °C, and a logP value of −3.49 .

Scientific Research Applications

Antibacterial Activity

Aucubigenin demonstrates significant antibacterial activity, especially against Staphylococcus aureus. This was confirmed through sensitive standardized micro-well dilution methods, highlighting its potential as an antibacterial agent (Ei et al., 2014).

Liver Fibrosis Treatment

Research on Eucommia ulmoides, which contains this compound, indicates its potential in treating liver fibrosis. This compound attenuates TGF-β1-induced activation of hepatic stellate cells, suggesting its use in anti-fibrotic therapies (Pei-yu Lv et al., 2017).

Enzymatic Conversion Studies

The conversion of aucubin to this compound by emulsin has been studied, focusing on the enzymatic process and its efficiency. This research provides insights into the production and purification of this compound (Sun Wen-ji, 2008).

Eucommia ulmoides Seed Extract Utilization

A study on Eucommia ulmoides seeds delved into the optimal purification of aucubin and this compound, offering a reference for commercial processing of these compounds (X. Ji, 2014).

Mechanism of Action

Aucubigenin is antibacterial due to the aucubin aglycone (this compound), which binds to free amino acids, making them unavailable .

properties

IUPAC Name

(1R,4aR,5S,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-4-5-3-7(11)6-1-2-13-9(12)8(5)6/h1-3,6-12H,4H2/t6-,7+,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACWCXKATFIVFS-JQCXWYLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214496
Record name Aucubigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64274-28-8
Record name Aucubigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aucubigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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